



Application Notes and Protocols for In Vitro Susceptibility Testing of Fosfomycin

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Compound of Interest		
Compound Name:	Fosfomycin	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro susceptibility testing of **fosfomycin** against various bacterial isolates. Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and the drug development pipeline. **Fosfomycin** presents unique challenges for in vitro testing, necessitating specific methodological considerations.

Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. Its unique mechanism of action makes it a valuable agent against multidrug-resistant pathogens. However, in vitro susceptibility testing for **fosfomycin** is not as straightforward as for other antibiotics. The uptake of **fosfomycin** by bacterial cells is mediated by two transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose phosphate transporter (UhpT). The expression of the UhpT transporter is induced by glucose-6-phosphate (G6P). Therefore, supplementation of testing media with G6P is often required to ensure accurate determination of **fosfomycin** susceptibility, particularly for Enterobacterales.[1] [2][3]

The reference method for **fosfomycin** susceptibility testing, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is agar dilution.[4][5] However, this method can be laborious for routine use. Alternative methods such as disk diffusion and broth microdilution are also employed, with specific guidelines for their performance and interpretation.



Key Considerations for Fosfomycin Susceptibility Testing

- Glucose-6-Phosphate (G6P) Supplementation: For testing Enterobacterales, Mueller-Hinton medium should be supplemented with 25 μg/mL of G6P to induce the UhpT transporter system, which facilitates **fosfomycin** uptake.[2][3][6][7][8] The effect of G6P on other genera may be less pronounced.[1][2]
- Method Selection: Agar dilution is the gold standard.[5][9] Disk diffusion and broth microdilution can be acceptable alternatives for certain organisms, but their performance can be variable, especially for non-E. coli Enterobacterales.[7][9]
- Interpretive Criteria: Breakpoints for fosfomycin susceptibility are provided by regulatory bodies like CLSI and EUCAST. It is crucial to use the appropriate breakpoints for the specific organism and testing method.[9][10] Note that breakpoints may differ between the two organizations and may be limited to specific organisms like E. coli for uncomplicated urinary tract infections.[9][11][12]

Quantitative Data Summary Table 1: CLSI and EUCAST Interpretive Criteria for Fosfomycin



Organism	Method	CLSI Breakpoints (µg/mL or mm)	EUCAST Breakpoints (µg/mL or mm)
Escherichia coli (uncomplicated UTI)	Agar Dilution/Broth Microdilution	≤64 (S), 128 (I), ≥256 (R)[4][9]	≤32 (S), >32 (R)[10]
Disk Diffusion (200 μg fosfomycin/50 μg G6P)	≥16 (S), 13-15 (I), ≤12 (R)[9][13]	N/A	
Enterococcus faecalis (uncomplicated UTI)	Agar Dilution/Broth Microdilution	≤64 (S), 128 (I), ≥256 (R)[10]	N/A
Pseudomonas aeruginosa	Agar Dilution/Broth Microdilution	No CLSI breakpoints established.[4]	Epidemiological Cutoff Value (ECOFF) ≤128 mg/L.[4]

S - Susceptible; I - Intermediate; R - Resistant; N/A - Not Available

Table 2: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing



QC Strain	Method	Acceptable Range (μg/mL or mm)
Escherichia coli ATCC® 25922™	Agar Dilution (with G6P)	0.5 - 2.0[14] or 0.5 - 4.0[13]
Disk Diffusion (200 μg fosfomycin/50 μg G6P)	22 - 30[14] or 23 - 29[13]	
Enterococcus faecalis ATCC® 29212™	Agar Dilution	16 - 64[13] or 32 - 128[14]
Staphylococcus aureus ATCC® 29213™	Agar Dilution	0.5 - 4.0[14]
Staphylococcus aureus ATCC® 25923™	Disk Diffusion	25 - 33[14] or 26 - 32[13]
Pseudomonas aeruginosa ATCC® 27853™	Agar Dilution	2.0 - 8.0[13][14]

Experimental Protocols Protocol 1: Agar Dilution Method

This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of **fosfomycin**.

Materials:

- Mueller-Hinton Agar (MHA) powder
- Fosfomycin analytical standard
- Glucose-6-Phosphate (G6P)
- · Sterile distilled water
- Petri dishes
- Bacterial cultures



- · 0.5 McFarland standard
- Inoculator (e.g., multipoint replicator)

Procedure:

- Media Preparation:
 - Prepare MHA according to the manufacturer's instructions.
 - Autoclave and cool to 45-50°C in a water bath.
 - For Enterobacterales and other indicated organisms, add a sterile stock solution of G6P to a final concentration of 25 μg/mL.[5][7][8]
- Fosfomycin Stock Solution:
 - Prepare a stock solution of fosfomycin in sterile distilled water.
 - Perform serial twofold dilutions to achieve the desired final concentrations in the agar plates.
- Plate Preparation:
 - Add the appropriate volume of each fosfomycin dilution to molten MHA to achieve the final desired concentrations (e.g., 0.25 to 256 μg/mL).[5][15]
 - Mix well and pour into sterile Petri dishes.
 - Also, prepare a growth control plate containing no fosfomycin.
 - Allow the agar to solidify completely.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture, pick several colonies and suspend in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

Methodological & Application





Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁴
 Colony Forming Units (CFU) per spot.[7]

• Inoculation:

 Using a multipoint replicator, inoculate the surface of the agar plates with the prepared bacterial suspension.[15]

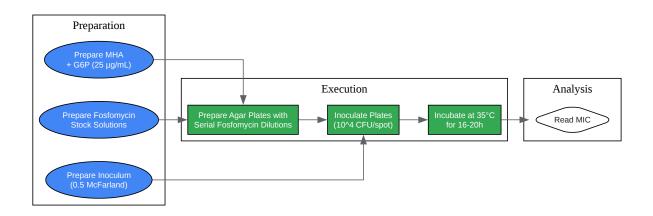
• Incubation:

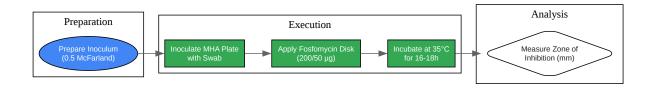
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[15]

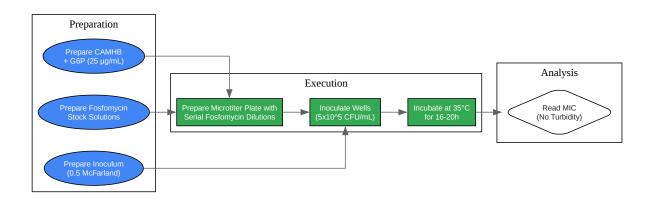
• Result Interpretation:

The MIC is the lowest concentration of **fosfomycin** that completely inhibits visible growth.
 A faint haze or a single colony should be disregarded.[2]











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